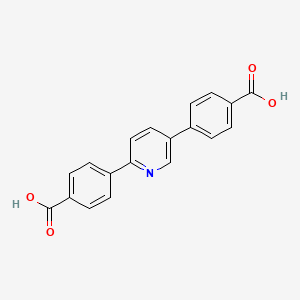

4,4'-(Pyridine-2,5-diyl)dibenzoic acid

Descripción general

Descripción

4,4'-(Pyridine-2,5-diyl)dibenzoic acid is a useful research compound. Its molecular formula is C19H13NO4 and its molecular weight is 319.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4,4'-(Pyridine-2,5-diyl)dibenzoic acid (often referred to as DPA) has garnered attention in the field of medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article explores the biological activity of DPA, focusing on its antimicrobial, cytotoxic, and antioxidant properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a biphenyl structure with pyridine rings that can facilitate coordination with metal ions. The compound's ability to form complexes with various metals enhances its biological activity and potential therapeutic applications.

Antimicrobial Activity

DPA and its metal complexes have been evaluated for their antimicrobial properties against a range of pathogens. In vitro studies have demonstrated that DPA exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Tested Pathogens :

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

The results indicated that certain metal complexes of DPA showed enhanced antimicrobial potency compared to the free acid. For instance, the Cu(II) complex of DPA exhibited lower cell viability in MDA-MB-231 (breast cancer) and HepG-2 (liver cancer) cell lines compared to standard treatments like cisplatin, suggesting a dual role in both antimicrobial and anticancer activities .

Cytotoxic Activity

The cytotoxic effects of DPA have been assessed using various cancer cell lines. The MTT assay was employed to evaluate cell viability after treatment with DPA and its metal complexes.

- Cell Lines Tested :

- MDA-MB-231 (breast cancer)

- HepG-2 (liver cancer)

The findings revealed that the metal complexes of DPA exhibited notable cytotoxicity, significantly reducing cell viability in these cancerous cell lines. The IC50 values for these complexes were found to be lower than those for conventional chemotherapeutics, indicating their potential as effective anticancer agents .

Antioxidant Activity

DPA has also been investigated for its antioxidant properties. The antioxidant activity was measured using several assays, including DPPH scavenging, FRAP (Ferric Reducing Antioxidant Power), and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

- Assay Results :

- DPA demonstrated significant scavenging activity against free radicals.

- Comparatively, the antioxidant effect was evaluated against ascorbic acid as a standard.

These results suggest that DPA can act as a potent antioxidant agent, which may contribute to its overall biological efficacy .

Case Studies and Research Findings

Recent studies have highlighted the multifaceted biological activities of DPA:

- Metal Complex Studies : Research has shown that metal complexes of DPA not only enhance antimicrobial activity but also exhibit promising cytotoxic effects against various cancer cell lines. For example, Cu(II) and Ni(II) complexes were particularly effective .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of DPA derivatives indicate that modifications to the pyridine or benzoic acid moieties can significantly influence biological activity. This opens avenues for designing more potent derivatives .

- In Vivo Studies : Although much of the current research is focused on in vitro evaluations, preliminary in vivo studies are underway to assess the pharmacokinetics and therapeutic potential of DPA in animal models .

Summary Table of Biological Activities

| Biological Activity | Type | Results |

|---|---|---|

| Antimicrobial | Bacterial & Fungal | Effective against S. aureus, E. coli, C. albicans |

| Cytotoxic | Cancer Cell Lines | IC50 values lower than standard drugs |

| Antioxidant | Free Radical Scavenging | Significant scavenging activity observed |

Aplicaciones Científicas De Investigación

Structural Properties

The compound features a pyridine ring connected to two benzoic acid moieties, which imparts unique properties that make it suitable for various applications. Its molecular weight is approximately 319.3 g/mol, and it is characterized by its ability to form stable coordination complexes with metal ions.

Coordination Chemistry

4,4'-(Pyridine-2,5-diyl)dibenzoic acid serves as an effective ligand in the synthesis of coordination compounds. It has been utilized in the development of metal-organic frameworks (MOFs) and coordination polymers. For instance:

- Metal Coordination : The compound can coordinate with metals such as cadmium (Cd) and manganese (Mn), leading to the formation of structurally diverse coordination compounds with potential applications in catalysis and gas storage .

- Synthesis of MOFs : It is used as a building block in the construction of MOFs that exhibit enhanced stability and functionality for applications like gas adsorption and separation .

Polymer Science

The compound's structural features make it a valuable monomer in polymer synthesis:

- Polybenzimidazole Copolymers : It has been incorporated into polybenzimidazole copolymers, which are known for their high proton conductivity and thermal stability—key properties for fuel cell applications.

- Membranes for Fuel Cells : Research indicates its potential in developing high-performance membranes that enhance the efficiency of fuel cells.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its therapeutic potential:

- Drug Delivery Systems : Its ability to form stable complexes with metal ions makes it suitable for drug delivery applications, where it can facilitate the targeted release of therapeutic agents.

- Anticancer Research : Ongoing studies are investigating its role in anticancer therapies through the development of MOFs designed to deliver chemotherapeutics directly to tumor sites.

Case Study 1: Coordination Polymers

A study published in Inorganic Chemistry demonstrated the use of this compound as a versatile linker for synthesizing new coordination polymers. These polymers exhibited unique magnetic and sensing properties due to the incorporation of transition metal ions .

Case Study 2: Fuel Cell Membranes

Research conducted by Sun et al. highlighted the effectiveness of membranes synthesized from polybenzimidazole copolymers containing this compound. The study showed that these membranes could significantly improve proton conductivity under operational conditions typical for fuel cells.

Análisis De Reacciones Químicas

Cycloaddition of CO₂ with Epoxides

Under solvent-free conditions, the MOF facilitates the cycloaddition of CO₂ with styrene oxide to form cyclic carbonates. Key metrics:

-

Conversion: 99% (styrene oxide)

-

Catalyst loading: 0.2–0.3 mol%

-

Cocatalyst (tetrabutylammonium bromide): 0.5–0.75 mol%

| Substrate | Conversion (%) | Reaction Time |

|---|---|---|

| Styrene oxide | 99 | 12 h |

| Propylene oxide | >99 | 12 h |

Cyanosilylation Reaction

The MOF catalyzes the cyanosilylation of aldehydes/ketones with trimethylsilyl cyanide (TMSCN). For benzaldehyde:

-

Conversion: 96%

-

Catalyst loading: 1.5 mol%

-

Reaction time: 12 h

| Substrate | Conversion (%) | Catalyst Loading |

|---|---|---|

| Benzaldehyde | 96 | 1.5 mol% |

| Acetone | 94 | 1.5 mol% |

Other Chemical Transformations

While specific data for 4,4'-(Pyridine-2,5-diyl)dibenzoic acid is limited, analogs suggest potential reactivity:

-

Oxidation : Carboxylic acid groups can oxidize to form carboxylate salts under strong acidic conditions (e.g., KMnO₄/H₂SO₄).

-

Substitution : The pyridine ring may undergo nucleophilic aromatic substitution with strong nucleophiles (e.g., amines, thiols) in basic conditions.

Key Research Findings

-

Recyclability : The MOF catalyst retains 95% activity after five cycles in both reactions .

-

Mechanism : Open Zn(II) sites act as Lewis acid sites, while pyridyl groups provide additional coordination sites .

-

Versatility : The framework accommodates both aromatic and aliphatic substrates without steric hindrance .

Comparison with Analogous Compounds

Propiedades

IUPAC Name |

4-[6-(4-carboxyphenyl)pyridin-3-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO4/c21-18(22)14-5-1-12(2-6-14)16-9-10-17(20-11-16)13-3-7-15(8-4-13)19(23)24/h1-11H,(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOAKBLHTDRACTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(C=C2)C3=CC=C(C=C3)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40698182 | |

| Record name | 4,4'-(Pyridine-2,5-diyl)dibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40698182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30249-86-6 | |

| Record name | 4,4'-(Pyridine-2,5-diyl)dibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40698182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.